molecular formula C8H12N2O2 B7890110 1,2-Bis-(2-isocyanoethoxy)-ethane

1,2-Bis-(2-isocyanoethoxy)-ethane

Cat. No. B7890110
M. Wt: 168.19 g/mol
InChI Key: RRJSXUJMUANLHN-UHFFFAOYSA-N
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Description

1,2-Bis-(2-isocyanoethoxy)-ethane is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Linker Length Analysis : Medina-Molner et al. (2007) demonstrated the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane, emphasizing the impact of linker length in bis(alkylating) reagents on reaction pathways, highlighting the compound's relevance in synthetic chemistry (Medina-Molner, Blacque, & Spingler, 2007).

  • Lead(II) Extraction : Hayashita et al. (1999) explored the use of 1,2-bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane in selective Pb(II) extraction, showcasing its potential in environmental chemistry for heavy metal removal (Hayashita et al., 1999).

  • Macrocyclic Ligand Synthesis : Research by Mdad and Ussain (2014) focused on the synthesis of a macrocyclic compound using 1,2- bis -(2-aminoethoxy)ethane, contributing to the field of macrocyclic chemistry with applications in catalysis and molecular recognition (Mdad & Ussain, 2014).

  • Polymer Chemistry Application : Tomita, Sanda, and Endo (2001) investigated the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamine, where compounds like 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane were studied for their reactivity, significant for polymer synthesis (Tomita, Sanda, & Endo, 2001).

  • Organometallic Chemistry : Burt et al. (1979) reported the synthesis of 1,2-bis(dimethylphosphino)ethane and related compounds, illustrating the compound's relevance in the preparation of organometallic complexes with potential catalytic applications (Burt, Chatt, Hussain, & Leigh, 1979).

  • Catalysis and Oxidative Reactions : A study by Bilyachenko et al. (2017) utilized 1,2-bis(diphenylphosphino)ethane in the synthesis of cage metallasilsesquioxanes, indicating its role in catalyzing oxidative reactions (Bilyachenko et al., 2017).

properties

IUPAC Name

1-isocyano-2-[2-(2-isocyanoethoxy)ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJSXUJMUANLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCOCCOCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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